AR-LBD Binding Affinity vs Enzalutamide
In a competitive radioligand binding assay using purified GST-AR-LBD and 1 nM 3H-mibolerone, UT-69 demonstrated a Ki of 78 nM, whereas the approved AR antagonist enzalutamide exhibited a Ki >1000 nM [1]. This translates to approximately an 8-10 fold improvement in binding affinity for UT-69 over enzalutamide under identical experimental conditions [2]. The SARD analog UT-155 showed a Ki of 267 nM, further distinguishing UT-69 as the higher-affinity binder within this class [3].
| Evidence Dimension | AR Ligand Binding Domain Affinity (Ki) |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | Enzalutamide: >1000 nM; UT-155: 267 nM |
| Quantified Difference | UT-69 shows >12-fold lower Ki than enzalutamide and 3.4-fold lower Ki than UT-155 |
| Conditions | GST-AR-LBD protein, 1 nM 3H-mibolerone, competitive binding assay |
Why This Matters
Higher binding affinity translates to greater target engagement at lower concentrations, potentially reducing off-target effects and enabling more robust target validation in cellular and in vivo models.
- [1] Ponnusamy S, et al. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Res. 2017;77(22):6282-6298. PMID: 28978635; PMCID: PMC5890913. Figure 1A. View Source
- [2] Ponnusamy S, et al. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Res. 2017;77(22):6282-6298. PMID: 28978635; PMCID: PMC5890913. (Text: 'approximately an 8–10 fold lower Ki') View Source
- [3] Ponnusamy S, et al. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Res. 2017;77(22):6282-6298. PMID: 28978635; PMCID: PMC5890913. Figure 1A. View Source
